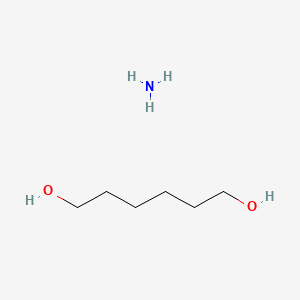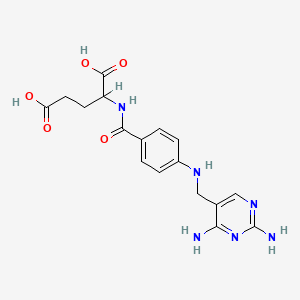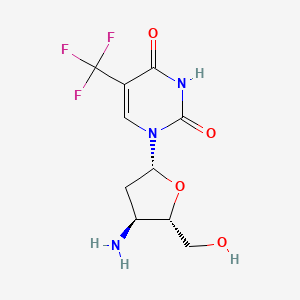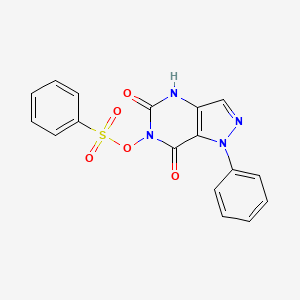
1-Phenyl-6-((phenylsulfonyl)oxy)-1H-pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 104151: , also known as Croscarmellose sodium, is a cross-linked polymer of carboxymethylcellulose sodium. It is widely used in the pharmaceutical industry as a super disintegrant in tablet formulations. This compound enhances the dissolution of active pharmaceutical ingredients, ensuring rapid disintegration and improved bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Croscarmellose sodium is synthesized by reacting cellulose with sodium monochloroacetate under alkaline conditions. The reaction involves the carboxymethylation of cellulose, followed by cross-linking to form the polymer. The process typically occurs in an aqueous medium at elevated temperatures.
Industrial Production Methods: Industrial production of Croscarmellose sodium involves large-scale reactors where cellulose is treated with sodium hydroxide and sodium monochloroacetate. The reaction mixture is then neutralized, washed, and dried to obtain the final product. The production process is optimized to ensure high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions: Croscarmellose sodium primarily undergoes substitution reactions due to the presence of carboxymethyl groups. It can also participate in hydrogen bonding and ionic interactions.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide and sodium monochloroacetate are commonly used reagents.
Hydrogen Bonding: Occurs in aqueous solutions, facilitating the swelling and disintegration of tablets.
Major Products Formed: The major product formed from the reaction of cellulose with sodium monochloroacetate is Croscarmellose sodium itself. No significant by-products are typically observed in the optimized industrial process.
Scientific Research Applications
Chemistry: Croscarmellose sodium is used as a stabilizer and thickening agent in various chemical formulations. Its ability to form gels and increase viscosity makes it valuable in the production of adhesives and coatings.
Biology: In biological research, Croscarmellose sodium is used as a medium for cell culture and as a component in diagnostic assays. Its biocompatibility and non-toxic nature make it suitable for various biological applications.
Medicine: The primary application of Croscarmellose sodium in medicine is as a super disintegrant in tablet formulations. It ensures rapid disintegration of tablets in the gastrointestinal tract, enhancing the bioavailability of active pharmaceutical ingredients.
Industry: Croscarmellose sodium is used in the food industry as a stabilizer and thickener. It is also employed in the production of personal care products, such as toothpaste and cosmetics, due to its ability to improve texture and stability.
Mechanism of Action
Croscarmellose sodium exerts its effects through its ability to absorb water and swell. This swelling action creates a wicking effect, drawing water into the tablet matrix and causing it to disintegrate rapidly. The polymer’s cross-linked structure ensures that it does not dissolve but rather forms a gel-like network that facilitates the breakup of the tablet.
Molecular Targets and Pathways: The primary molecular target of Croscarmellose sodium is water. Its hydrophilic nature allows it to interact with water molecules, leading to rapid swelling and disintegration. The pathways involved include hydrogen bonding and ionic interactions with water molecules.
Comparison with Similar Compounds
Sodium starch glycolate: Another super disintegrant used in tablet formulations. It also swells upon contact with water but has a different chemical structure.
Microcrystalline cellulose: Used as a binder and disintegrant in tablets. It does not swell as much as Croscarmellose sodium but provides good compressibility.
Uniqueness: Croscarmellose sodium is unique due to its high swelling capacity and rapid disintegration properties. Its cross-linked structure provides a balance between swelling and mechanical strength, making it highly effective as a super disintegrant.
Properties
CAS No. |
16078-73-2 |
|---|---|
Molecular Formula |
C17H12N4O5S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(5,7-dioxo-1-phenyl-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate |
InChI |
InChI=1S/C17H12N4O5S/c22-16-15-14(11-18-20(15)12-7-3-1-4-8-12)19-17(23)21(16)26-27(24,25)13-9-5-2-6-10-13/h1-11H,(H,19,23) |
InChI Key |
GANIRCGXISYRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)NC(=O)N(C3=O)OS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


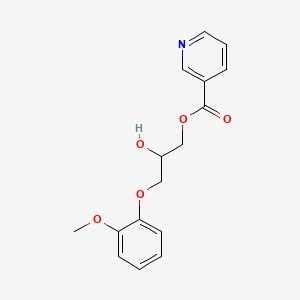


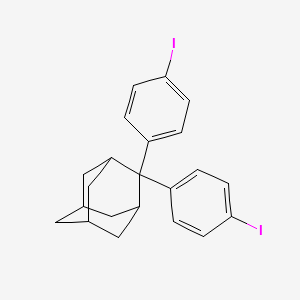
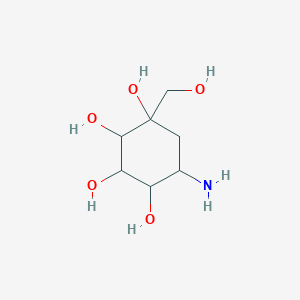
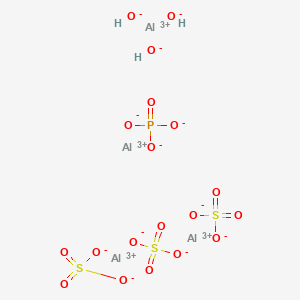


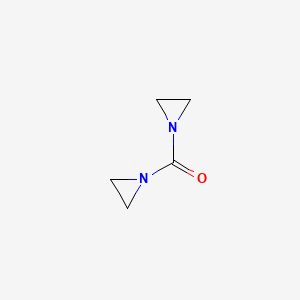

![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
